molecular formula C15H11BrF3NO4S B7502710 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid

Numéro de catalogue: B7502710
Poids moléculaire: 438.2 g/mol
Clé InChI: KMCQRPYVLUZSRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid is a chemical compound that is widely used in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor growth and survival.

Mécanisme D'action

The mechanism of action of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in hypoxic tumor microenvironments and plays a critical role in maintaining pH homeostasis and promoting tumor growth and survival. Inhibition of CA IX by this compound disrupts pH homeostasis, reduces tumor growth, and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of CA IX, reduces tumor cell proliferation, and enhances the sensitivity of tumor cells to chemotherapy and radiation therapy. In vivo studies have shown that this compound reduces tumor growth and enhances the efficacy of chemotherapy and radiation therapy in various tumor models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid in lab experiments include its high potency and selectivity for CA IX, its ability to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy, and its well-established synthesis method. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the inhibition of CA IX by this compound and its effects on tumor growth and survival. Second, the potential of this compound as a therapeutic agent for cancer treatment needs to be further explored in preclinical and clinical studies. Third, the development of more potent and selective CA IX inhibitors based on the structure of this compound is a promising direction for the discovery of new anticancer drugs.

Méthodes De Synthèse

The synthesis of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with 4-bromo-3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with sulfuryl chloride to form the final product. The yield of this synthesis method is typically around 50%.

Applications De Recherche Scientifique

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid has been extensively used in scientific research as a CA IX inhibitor. CA IX is overexpressed in many solid tumors and plays a critical role in tumor growth, survival, and metastasis. Inhibition of CA IX has been shown to reduce tumor growth and enhance the efficacy of chemotherapy and radiation therapy. Therefore, this compound has been used as a tool compound to study the role of CA IX in tumor biology and as a potential therapeutic agent for cancer treatment.

Propriétés

IUPAC Name

3-[[4-bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO4S/c1-8-2-3-9(14(21)22)6-13(8)25(23,24)20-10-4-5-12(16)11(7-10)15(17,18)19/h2-7,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQRPYVLUZSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.